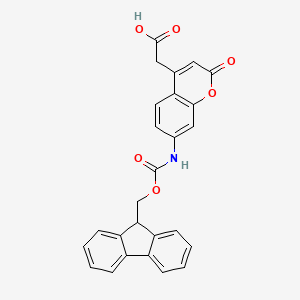

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid

Descripción

Systematic Nomenclature and Synonym Taxonomy

The compound 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid derives its systematic name from IUPAC guidelines, which prioritize functional group hierarchy and parent structure identification. The name breaks down as follows:

- Parent structure : 2H-chromen-2-one (coumarin) at position 4, modified by an acetic acid substituent.

- Substituents : At position 7, a (((9H-fluoren-9-yl)methoxy)carbonyl)amino group is attached.

Common synonyms reflect abbreviations for practical use:

- Fmoc-ACA-OH : Shortens "Fluorenylmethoxycarbonyl-7-aminocoumarin-4-acetic acid".

- 7-N-Fmoc-aminocoumarin-4-acetic acid : Highlights the Fmoc-protected amine at position 7 of the coumarin core.

- Fmoc-ACC-OH : A variant abbreviation used in peptide synthesis contexts.

| Systematic Name | Common Synonyms |

|---|---|

| 2-[7-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxochromen-4-yl]acetic acid | Fmoc-ACA-OH, 7-N-Fmoc-aminocoumarin-4-acetic acid, Fmoc-ACC-OH |

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₁₉NO₆ confirms the compound’s composition:

- 26 carbons : Includes the fluorenyl (13 carbons), coumarin (9 carbons), and acetic acid (2 carbons) moieties.

- 19 hydrogens : Distributed across aromatic and aliphatic regions.

- 1 nitrogen : From the carbamate group linking Fmoc and coumarin.

- 6 oxygens : Present in carbonyl, ether, and carboxylic acid groups.

The molecular weight is 441.4 g/mol , calculated as:

$$

\text{MW} = (26 \times 12.01) + (19 \times 1.008) + 14.01 + (6 \times 16.00) = 441.4 \, \text{g/mol}

$$

PubChem reports an exact mass of 441.121 Da , consistent with theoretical values.

Structural Elucidation via X-ray Crystallography

While direct X-ray crystallographic data for this compound remains unpublished, related Fmoc-protected amino acids and coumarin derivatives provide structural insights:

- Fmoc-β-amino butyric acid : Crystallizes in a monoclinic system (space group P2₁), with hydrogen-bonded chains stabilizing the structure.

- Coumarin-peptide conjugates : Exhibit planar coumarin cores and orthogonal Fmoc groups, as seen in inhibitors targeting carbonic anhydrases.

Key inferred features:

Comparative Analysis of IUPAC vs. Common Naming Conventions

The IUPAC name emphasizes substituent positions and bonding patterns, while common names prioritize brevity:

| Aspect | IUPAC Name | Common Name (Fmoc-ACA-OH) |

|---|---|---|

| Parent structure | 2H-chromen-2-one (position 4) | Coumarin (implicit) |

| Substituents | (((9H-Fluoren-9-yl)methoxy)carbonyl)amino (position 7), acetic acid (C-4) | Fmoc (abbreviated), ACA (7-aminocoumarin-4-acetic acid) |

| Functional groups | Carbamate, ketone, carboxylic acid | Implicit in "Fmoc" and "acetic acid" |

Common names simplify communication in peptide synthesis and fluorescence studies, where Fmoc is a well-understood protecting group.

CAS Registry and Cross-Referenced Database Entries

The compound is uniquely identified by CAS Registry Number 378247-75-7 , with entries in major chemical databases:

These entries facilitate interdisciplinary research, linking structural data to applications in drug development and bioconjugation.

Propiedades

IUPAC Name |

2-[7-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxochromen-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO6/c28-24(29)11-15-12-25(30)33-23-13-16(9-10-17(15)23)27-26(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22H,11,14H2,(H,27,31)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUKLQDGAASIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451103 | |

| Record name | [7-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2H-1-benzopyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378247-75-7 | |

| Record name | [7-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2H-1-benzopyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA59C84624 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid, often referred to as a derivative of the chromenone scaffold, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, with a chromenone moiety known for various pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 453.53 g/mol. The presence of the chromenone structure contributes to its diverse biological activities, particularly in cancer research and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Oxo-2H-chromen derivative | MCF-7 (breast cancer) | 0.47 |

| Related chromenone | MCF-7 | 9.54 |

| Another derivative | MCF-7 | 16.1 |

These findings suggest that the incorporation of specific functional groups can enhance the anticancer efficacy of chromenone derivatives, making them promising candidates for further development in cancer therapy .

Enzyme Inhibition

Chromones are also known for their ability to inhibit various enzymes, including carbonic anhydrases (CAs). The selectivity of certain derivatives towards tumor-associated isoforms over cytosolic forms has been noted, indicating their potential utility in targeted cancer therapies:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Chromenone derivative | hCA IX (tumor-associated) | 21.8 |

| Chromenone derivative | hCA I (cytosolic) | Not specified |

This selectivity highlights the therapeutic potential of targeting specific isoforms to minimize side effects while maximizing therapeutic outcomes .

Study on Anticancer Activity

A study published in Molbank explored the synthesis and characterization of various chromenone derivatives, including those similar to our compound. The results indicated that modifications at specific positions on the chromenone ring significantly influenced their anticancer activity against MCF-7 cells .

Mechanistic Insights

Further research has focused on understanding the mechanism of action of these compounds. It has been suggested that the interaction between the chromenone moiety and cellular targets may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development:

- The Fmoc group allows for the protection of amino acids during peptide synthesis, making this compound valuable in the development of peptide-based therapeutics. It facilitates the selective modification of peptides to enhance their stability and bioactivity.

- Research indicates that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

2. Enzyme Inhibition:

- The compound has been studied for its ability to inhibit proteolytic enzymes, which are crucial in various biological processes. This inhibition can be pivotal in designing drugs that target diseases characterized by excessive proteolysis, such as cancer and inflammatory disorders .

Biochemical Applications

1. Bioconjugation:

- The unique functional groups present in this compound enable it to be used in bioconjugation techniques, where it can be linked to biomolecules (like antibodies or nucleic acids) for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic efficacy .

2. Fluorescent Probes:

- Due to its aromatic structure, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow researchers to visualize cellular processes and track the localization of specific biomolecules within cells .

Materials Science Applications

1. Polymer Chemistry:

- The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its ability to form strong intermolecular interactions makes it suitable for developing high-performance polymers used in coatings and composites .

2. Nanotechnology:

- In nanotechnology, this compound can serve as a building block for creating nanoscale materials with tailored properties. Its unique structure allows for the formation of nanostructures that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of derivatives synthesized from 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid against various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Targeted Drug Delivery

Another research project focused on using this compound as part of a conjugate with an antibody targeting cancer cells. The study demonstrated enhanced uptake of the drug-conjugate by target cells compared to free drugs, highlighting its effectiveness in improving therapeutic outcomes through targeted delivery mechanisms.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis highlights key differences in structure, reactivity, and applications between the target compound and analogous molecules.

Coumarin Derivatives with Modified Substituents

- (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic Acid Hydrazide (V) Structure: Retains the coumarin-acetic acid backbone but replaces the Fmoc-amino group with a hydrazide moiety at position 5. Properties: Exhibits antimicrobial and anti-inflammatory activity due to the hydrazide group, which increases log P (lipophilicity) and enhances microbial uptake . Divergence: The absence of the Fmoc group limits its use in SPPS but improves bioavailability for direct therapeutic applications.

2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic Acid (CAS 54903-16-1)

Fmoc-Protected Amino Acid Derivatives

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic Acid Structure: Features a Fmoc-protected amino group but replaces the coumarin core with a succinate ester. Properties: Used in peptide synthesis for side-chain protection; lacks fluorescence but offers better water solubility . Safety Profile: Limited toxicity data; requires handling by trained professionals due to incompatibility with strong acids/bases .

Fmoc-Asp(CSY)-OH (CAS 2379679-90-8)

Other Fmoc-Functionalized Heterocycles

- 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic Acid Structure: Piperidine ring replaces coumarin, with a 2-oxo group and Fmoc protection. Applications: Serves as a pharmaceutical intermediate for alkaloid-like molecules; lacks coumarin’s photophysical properties .

Key Comparative Data

| Compound | Core Structure | Key Functional Groups | Applications | Unique Properties |

|---|---|---|---|---|

| Target Compound | Coumarin | Fmoc-amino, acetic acid | Bioconjugation, fluorescent probes | Fluorescence, SPPS compatibility |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic Acid Hydrazide | Coumarin | Hydrazide, acetic acid | Antimicrobial agents | High log P, bioactivity |

| Fmoc-Asp(CSY)-OH | Aspartic acid | Fmoc, cysteine sulfonamide | Peptide disulfide bonds | Chemical reactivity |

| 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic Acid | Oxazole | Carboxylic acid | Undetermined | Non-fluorescent, heterocyclic stability |

Research Findings and Gaps

- Synthesis : The target compound likely follows a Pechmann condensation route for coumarin formation, followed by Fmoc introduction via amide coupling .

- Safety: Limited ecotoxicological data exist; analogous Fmoc compounds show low acute toxicity but require precautions against inhalation and skin contact .

- Applications: Potential as a fluorescent tag in peptide-drug conjugates, though stability under SPPS conditions (e.g., piperidine deprotection) needs validation .

Métodos De Preparación

Step 1: Formation of Fmoc-Acylated Intermediate

- Reactants: Levodopa (or relevant amino acid derivative) and Fmoc N-hydroxysuccinimide ester (Fmoc-OSu)

- Reaction Conditions:

- Levodopa is mixed with sodium bicarbonate in a molar ratio of approximately 1:1 to 1:6.

- The mixture is stirred in the presence of water and acetone as co-solvent.

- Fmoc-OSu is added in a molar ratio of 0.8 to 1.3 relative to levodopa.

- The reaction proceeds overnight at ambient temperature.

- Workup:

Step 2: Conversion to Target Compound via Acetal Reaction

- Reactants: Fmoc-acylated levodopa and 2,2-dimethoxypropane (2-Propanal dimethyl acetal)

- Solvent: Tetrahydrofuran (THF)

- Catalyst: Pyridinium p-toluenesulfonate (PPTS) in catalytic amounts (0.1 to 0.5 molar equivalents relative to Fmoc intermediate)

- Reaction Conditions:

- The mixture is refluxed for 0.5 to 50 hours, typically around 8 hours.

- Workup:

- Removal of THF by concentration.

- Dissolution in ethyl acetate and washing with ferric chloride solution multiple times to remove unreacted starting materials.

- Drying over anhydrous sodium sulfate, filtration, concentration, and recrystallization from Sherwood oil and ethyl acetate.

- Yield: 55-77% depending on scale and exact conditions.

Reaction Parameters and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| Levodopa : NaHCO₃ molar ratio | 1 : 1 to 1 : 6 | Controls pH and reaction rate |

| Fmoc-OSu : Levodopa ratio | 0.8 : 1 to 1.3 : 1 | Ensures complete acylation |

| Solvent for Step 1 | Water and acetone | Co-solvent system for solubility |

| Solvent for Step 2 | Tetrahydrofuran (THF) | Suitable for acetal formation |

| Catalyst for Step 2 | Pyridinium p-toluenesulfonate (PPTS) | Acid catalyst for acetalization |

| Reaction time Step 2 | 0.5 to 50 hours (typically 8 h) | Reflux conditions |

| Purification | Ethyl acetate extraction, ferric chloride wash, recrystallization | Removes impurities and unreacted materials |

Advantages of the Method

- Efficiency: The method reduces the number of synthetic steps compared to older protocols requiring up to seven steps, simplifying the process significantly.

- Yield: Moderate to good yields (55-77%) are achievable with optimized conditions.

- Scalability: The procedure is amenable to scale-up due to straightforward reaction conditions and purification steps.

- Purity: Use of ferric chloride washing effectively removes unreacted intermediates, improving product purity.

- Operational Simplicity: Avoids complicated reagents and harsh conditions, facilitating easier handling and reproducibility.

Representative Experimental Data (From Patent Embodiments)

| Step | Description | Conditions/Details | Yield (%) | Characterization Data |

|---|---|---|---|---|

| 1 | Fmoc-acylation of levodopa | Levodopa + NaHCO₃ (1:4), acetone, Fmoc-OSu (0.95 eq), overnight stirring | Not isolated separately | Intermediate isolated as solid after crystallization |

| 2 | Reaction with 2,2-dimethoxypropane | Fmoc intermediate in THF, PPTS (0.2 eq), reflux 8 h | 65 | NMR (500 MHz, CDCl₃): δ 11.16 (br, 1H), 7.81–7.29 (m, 8H), ...; MS: MH+ 460.58 |

Q & A

Q. What is the primary role of this compound in peptide synthesis, and what methodological considerations are essential for its use?

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a temporary protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc group is cleaved under basic conditions (e.g., piperidine), allowing selective deprotection while leaving other functional groups intact. Key methodological considerations include:

- Coupling conditions : Use of carbodiimide reagents (e.g., DCC) or activators like HOBt to enhance coupling efficiency .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and stability .

- Handling precautions : Avoid prolonged exposure to light and moisture to prevent premature deprotection .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Safety data sheets (SDS) indicate the following hazards and precautions:

- Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2) .

- Key precautions :

Q. What are the standard synthetic routes for producing this compound?

Synthesis typically involves:

Fmoc protection : Reaction of the amino group with Fmoc-Cl in the presence of a base (e.g., NaHCO₃) .

Coupling to chromene backbone : Use of coupling agents like EDCI/HOBt to attach the Fmoc-protected amino acid to the chromen-4-ylacetic acid scaffold .

Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during SPPS coupling steps?

Advanced strategies include:

Q. How should researchers address discrepancies in reported stability data under varying pH conditions?

Conflicting stability data (e.g., decomposition at pH >10 vs. pH >12) can arise from differences in:

Q. What analytical techniques are most reliable for confirming structural integrity and purity post-synthesis?

Q. How can researchers reconcile conflicting GHS classifications across safety data sheets?

Discrepancies in hazard classifications (e.g., H302 vs. H315) may reflect:

- Batch variability : Test acute toxicity (e.g., LD50) for the specific batch in use .

- Regulatory differences : Cross-reference EU CLP (EC 1272/2008) and OSHA HCS classifications .

- Risk mitigation : Assume the highest hazard category (e.g., Category 2 for skin irritation) until batch-specific data is available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.